Enol-phenylpyruvate

概要

説明

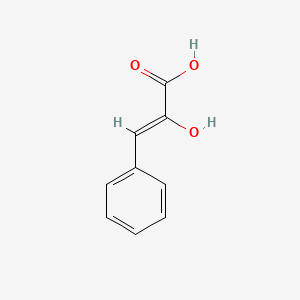

Enol-phenylpyruvate is an organic compound belonging to the class of phenylpyruvic acid derivatives. It is characterized by the presence of a phenyl group attached to a pyruvic acid moiety, which exists predominantly in its enol form. The compound has the molecular formula C9H8O3 and is known for its role in various biochemical pathways .

作用機序

Target of Action

Enol-phenylpyruvate, a derivative of phenylpyruvic acid , primarily targets the aminotransferase enzyme . This enzyme plays a crucial role in the transamination reaction, where it facilitates the conversion of phenylpyruvate to phenylalanine .

Mode of Action

The interaction of this compound with its target, the aminotransferase enzyme, results in the conversion of phenylpyruvate to phenylalanine . This reaction requires glutamate . The compound’s mode of action is thus centered around its ability to participate in these biochemical transformations.

Biochemical Pathways

This compound is involved in the biosynthesis of phenolic compounds . It is converted to phenylalanine via a transamination reaction facilitated by the aminotransferase enzyme . Phenylalanine, in turn, serves as a precursor for thousands of vital and specialized compounds . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that this compound is a component of several different foods , suggesting that it can be absorbed through dietary intake.

Result of Action

The primary result of this compound’s action is the production of phenylalanine . Phenylalanine is a vital component of proteins in all living organisms and serves as a precursor for thousands of additional metabolites . Therefore, the action of this compound contributes to the biosynthesis of a wide range of biologically important compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been detected in several different foods , suggesting that dietary intake can influence its availability in the body. Additionally, the metabolic pathways in which this compound participates may be influenced by factors such as stress .

準備方法

Synthetic Routes and Reaction Conditions: Enol-phenylpyruvate can be synthesized through several methods:

Condensation of Benzaldehyde and Glycine Derivatives: This method involves the formation of phenylazlactone, which is subsequently hydrolyzed under acid or base catalysis to yield this compound.

Double Carbonylation of Benzyl Chloride: This method involves the reaction of benzyl chloride with carbon monoxide in the presence of a catalyst to produce this compound.

Industrial Production Methods:

化学反応の分析

Types of Reactions: Enol-phenylpyruvate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylpyruvic acid.

Reduction: Reduction reactions can convert this compound to phenylalanine.

Substitution: The enol form allows for nucleophilic substitution reactions at the alpha position.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Catalysts: Acid or base catalysts are often employed in substitution reactions.

Major Products:

Phenylpyruvic Acid: Formed through oxidation.

Phenylalanine: Formed through reduction.

Substituted Phenylpyruvates: Formed through nucleophilic substitution reactions.

科学的研究の応用

Biochemical Properties and Mechanisms

Enol-phenylpyruvate is primarily recognized for its tautomeric forms, which play crucial roles in enzymatic reactions. The compound exists in equilibrium between its keto and enol forms, with the enol form being predominant in certain solvents like dimethyl sulfoxide. Studies using nuclear magnetic resonance spectroscopy have shown that under room temperature conditions, approximately 93.5% of phenylpyruvic acid exists as the enol form, which is essential for its reactivity in biological systems .

Tautomerase Activity

The enzymatic activity of phenylpyruvate tautomerase has been linked to the degradation of various compounds, including halogenated hydrocarbons. This enzymatic process demonstrates the compound's role as a substrate for enzymes involved in bacterial degradation pathways, highlighting its importance in environmental biochemistry .

Antidiabetic Properties

Research has indicated that this compound exhibits glucose-lowering properties, making it a potential candidate for treating diabetes mellitus. In particular, studies have suggested that compounds derived from phenylpyruvic acid can influence gene expression related to glucose uptake and insulin sensitivity . This positions this compound as a promising agent in the management of Type 1 and Type 2 diabetes.

Gut Microbiome Interaction

Recent studies have highlighted the role of this compound and other metabolites in enhancing the performance of livestock, particularly sheep. The presence of this compound has been associated with improved growth metrics and feed utilization efficiency . These findings suggest that this compound may influence gut microbiota composition and function, potentially leading to enhanced digestive health.

Enzymatic Studies

A significant body of research has focused on the enzymatic mechanisms involving this compound. For instance, studies have demonstrated that it can act as a substrate for various tautomerases, showcasing its catalytic versatility . This property is particularly valuable in designing inhibitors for other enzymes that utilize enolic substrates.

Metabolomic Insights

Metabolomic analyses have identified this compound as a key metabolite influencing animal performance metrics. In one study, metagenomic and metabolomic approaches revealed a positive correlation between specific microbial communities in the cecum and levels of this compound, suggesting its role in modulating gut health and metabolic efficiency .

Summary Table: Applications of this compound

類似化合物との比較

Phenylpyruvic Acid: The keto form of enol-phenylpyruvate.

Phenylalanine: An amino acid derived from phenylpyruvate.

Phenylacetate: A related compound involved in similar metabolic pathways.

Uniqueness: this compound is unique due to its enol form, which allows for distinct chemical reactivity and participation in specific biochemical pathways. Its ability to undergo various chemical reactions and its role in metabolic processes make it a compound of significant interest in both research and industrial applications .

生物活性

Enol-phenylpyruvate, a derivative of phenylpyruvic acid, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a phenylpyruvic acid derivative. Its structure features a phenyl group substituted at the second position by a pyruvic acid moiety, which contributes to its reactivity and biological significance. The compound has been detected in various foods, suggesting its role as a potential biomarker for dietary intake of these items, including greenthread teas and squashberries .

Tautomerase Activity

One of the significant biological activities of this compound is its role in tautomerization reactions. Research indicates that it can act as a substrate for enzymes such as phenylpyruvate tautomerase (PPT). In studies involving trans-3-chloroacrylic acid dehalogenase (CaaD), this compound was shown to undergo conversion to phenylpyruvate, highlighting its catalytic promiscuity .

The enzymatic activity of CaaD demonstrates how this compound can participate in biochemical pathways that involve keto-enol tautomerization. The active site of CaaD has been implicated in this process, with specific amino acid residues playing crucial roles in facilitating the reaction .

Table 1: Enzymatic Properties of CaaD

| Enzyme | Substrate | Product | Kinetic Parameters |

|---|---|---|---|

| CaaD | This compound | Phenylpyruvate | pH optima: 6.5 - 9.0 |

Antiviral Activity

Recent studies have explored the antiviral potential of phenolic compounds, including derivatives like this compound. These compounds have been shown to inhibit viral proteases, which are essential for viral replication. For example, compounds that bind to the SARS-CoV-2 papain-like protease (PLpro) demonstrate significant antiviral activity by preventing essential molecular interactions necessary for viral evasion of the host immune response .

Case Studies

- Antiviral Screening : In a study screening natural compounds for their ability to inhibit PLpro, several phenolic derivatives were identified as effective inhibitors. These compounds exhibited non-cytotoxic concentrations while significantly reducing cytopathic effects associated with viral infections .

- Metabolic Pathway Analysis : The presence of this compound in various food sources suggests potential metabolic implications for human health. Its detection in foods like chives and camomiles indicates that consumption may influence metabolic pathways related to phenolic metabolism and related health benefits .

特性

IUPAC Name |

(Z)-2-hydroxy-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDGUGJNLNLJSR-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5801-57-0 | |

| Record name | NSC280708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions enol-phenylpyruvate as a potential biomarker influenced by the Schisandra chinensis-Acorus tatarinowii Schott (Sc-At) treatment. What is the significance of this compound being regulated towards a normal state in this context?

A: While the specific role of this compound in Alzheimer's disease is not fully elucidated in the study [], its identification as a core biomarker regulated by the Sc-At treatment suggests its potential involvement in the disease's metabolic pathways. The study found that Sc-At treatment brought this compound levels closer to those observed in healthy controls. This suggests that Sc-At might exert its therapeutic effects, in part, by modulating pathways where this compound plays a role. Further research is needed to understand the precise mechanism of action and the significance of this regulation for Alzheimer's disease progression.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。